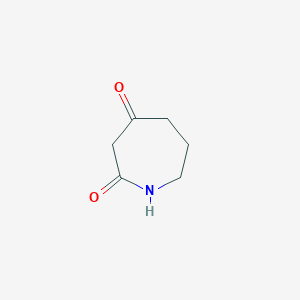

Azepane-2,4-dione

Descripción general

Descripción

Azepane-2,4-dione, also known by its IUPAC name 2,4-azepanedione, is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is a white to yellow powder or crystal .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 127.14 . It is a white to yellow powder or crystal . It is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Azepane-2,4-dione derivatives demonstrate notable chemical properties and have been synthesized through various methods. These compounds are prepared from corresponding azepan-2-ones and exhibit interesting pharmacological properties, including actions on the central nervous system via stimulation of various ion channels. Azepanedione-oxime compounds have shown capabilities to relax both rat trachea and human bronchus, and exhibit marked antinociceptive and anticonvulsant activities (El From et al., 2003).

Pharmaceutical Significance

- Azepane-based motifs have emerged as significant in pharmaceutical research. These compounds possess diverse structural characteristics, making them useful in discovering new therapeutic agents. The development of azepane-containing analogs focuses on less toxic, low-cost, and highly active formulations. Over 20 azepane-based drugs have been approved for treating various diseases, and their applications span across therapeutic areas like anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents (Zha et al., 2019).

Catalysis and Synthesis

- Azepane-fused pyrano[3,2-b]indoles have been synthesized through Lewis acid-catalyzed oxa Diels-Alder reactions. These reactions involve the catalytic photooxygenation of cyclohepta[b]indoles, leading to novel tetracyclic compounds with high stereoselectivity under mild conditions (Banda et al., 2023).

Oxidation Processes

- The oxidation of ε-caprolactam by ozone in a CCl4 solution leads to the formation of azepane-2,7-dione, a compound with over 90% yield. This compound serves as an intermediate in the production of commercially important antibiotics (Alekseeva et al., 2008).

Material Science Applications

- This compound is involved in the synthesis and characterization of random copolyesters, highlighting its role in material science. This compound has been copolymerized with ε-caprolactone, initiated by various metal derivatives. The resulting semicrystalline copolymers confirmed the randomness of the polymerization process (Dwan'isa et al., 2003).

Biological Activity

- Research on novel heterocyclic derivatives from azomethine compounds, including 1,3-oxazepine-dione derivatives, has been conducted. These compounds demonstrate biological activity against bacteria and fungi in vitro, indicating their potential in biological applications (Muslim & Saleh, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Azepane-2,4-dione is a type of organic compound

Mode of Action

It’s known that it can form complexes with metal ions, which could be used in catalytic reactions or for studying complex chemistry . .

Biochemical Pathways

It’s known that azepane derivatives, including this compound, are used as key intermediates in synthetic chemistry . They also found applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . .

Result of Action

As a type of organic compound, it’s known to have the potential to interact with various biological targets and pathways . .

Action Environment

It’s known that it should be stored sealed in a dry room temperature environment . .

Propiedades

IUPAC Name |

azepane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-2-1-3-7-6(9)4-5/h1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSLHFZTRANCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)

![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)

![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2853557.png)

![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)

![1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2853559.png)

![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)

![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2853564.png)

![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoropyridine-4-carbonyl)-1,4-diazepane](/img/structure/B2853565.png)

![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B2853566.png)